Fmoc-Arg(Pbf)-OH
Overview
Description
Fmoc-Arg(Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the guanidino group is protected by the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-Arg(Pbf)-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain that is being synthesized. The role of this compound is to add an arginine residue to the peptide chain in a controlled manner .
Mode of Action
This compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions. This allows the arginine residue to be added to the peptide chain. The Pbf group is an acid-labile protecting group, protecting the guanidine group of the arginine residue during peptide synthesis .
Result of Action
The result of the action of this compound is the addition of an arginine residue to a peptide chain in a controlled manner
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can all influence the efficiency and outcome of the synthesis . For example, the Fmoc group is removed under basic conditions, while the Pbf group requires acidic conditions for removal . Therefore, careful control of the reaction conditions is necessary to ensure successful peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily based on the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is centered around its role in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process . This includes potential enzyme inhibition or activation and changes in gene expression as a result of the peptides it helps form .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the peptides that this compound helps synthesize .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes involved in these pathways, and its use can affect metabolic flux or metabolite levels as a result of the peptides it helps form .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis . It may interact with transporters or binding proteins involved in this process, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are tied to its role in peptide synthesis . It may be directed to specific compartments or organelles based on the needs of the peptide synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Pbf)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using the Pbf group. This is followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Arg(Pbf)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Cleavage: Removal of the Pbf group using trifluoroacetic acid (TFA) in the presence of scavengers
Common Reagents and Conditions:
Deprotection: 20-50% piperidine in DMF.
Coupling: DIC and HOBt in DCM or DMF.
Cleavage: TFA with scavengers like triisopropylsilane (TIPS) and water
Major Products: The major products formed from these reactions are peptides with specific sequences, where the arginine residue is incorporated without side reactions due to the protective groups .
Scientific Research Applications
Chemistry: Fmoc-Arg(Pbf)-OH is extensively used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues without side reactions, making it essential for the production of high-purity peptides .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides are used in the development of therapeutic agents and vaccines .
Industry: Industrially, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of biomaterials and nanomaterials .
Comparison with Similar Compounds
Fmoc-Arg(Pmc)-OH: Similar to Fmoc-Arg(Pbf)-OH but uses the 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl (Pmc) group for guanidino protection.
Fmoc-Arg(Mtr)-OH: Uses the methoxytrimethylbenzene sulfonyl (Mtr) group for guanidino protection
Uniqueness: this compound is unique due to the stability and ease of removal of the Pbf group. The Pbf group provides better protection and is more easily removed compared to Pmc and Mtr groups, making this compound a preferred choice in peptide synthesis .
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463228 | |
Record name | Fmoc-Arg(Pbf)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154445-77-9 | |
Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154445-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Arg(Pbf)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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